

Spectroscopic Characterization of 1H-Pyrazole-3,5-dicarboxamide: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	1H-Pyrazole-3,5-dicarboxamide
CAS No.:	1397683-79-2
Cat. No.:	B3027821

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1H-Pyrazole-3,5-dicarboxamide**, a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the structural and electronic properties of **1H-Pyrazole-3,5-dicarboxamide** is paramount for its application in drug design and development. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. Methodologies for data acquisition and interpretation are presented, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of 1H-Pyrazole-3,5-dicarboxamide

The pyrazole nucleus is a fundamental scaffold in a vast array of pharmacologically active compounds.[1] The introduction of carboxamide functionalities at the 3 and 5 positions of the pyrazole ring in **1H-Pyrazole-3,5-dicarboxamide** creates a molecule with multiple hydrogen bond donors and acceptors, enhancing its potential for specific interactions with biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of confirming the molecular structure and purity of this compound, which is essential for any subsequent biological or material science application.

This guide will delve into the key spectroscopic techniques used to characterize **1H-Pyrazole-3,5-dicarboxamide**. While direct experimental data for this specific compound is not widely published, we will leverage the extensive data available for the closely related precursor, 1H-Pyrazole-3,5-dicarboxylic acid, to predict and interpret the spectral features of the target molecule. The principles discussed are broadly applicable to the characterization of other pyrazole derivatives.[2]

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

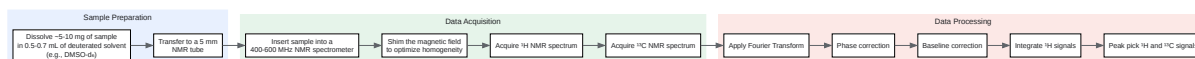
Figure 1: Molecular Structure of **1H-Pyrazole-3,5-dicarboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural determination.



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Figure 2: Standard workflow for NMR data acquisition and processing.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **1H-Pyrazole-3,5-dicarboxamide** is expected to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide groups and the aromaticity of the pyrazole ring.

Predicted ¹ H Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~14.0 - 15.0	Broad Singlet	1H	N-H (pyrazole)	The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding.
~7.5 - 8.0	Broad Singlet	4H	-CONH ₂	The amide protons are often broad due to quadrupole broadening from the ¹⁴ N nucleus and can exchange with trace water in the solvent. Their chemical shift is concentration and temperature-dependent.
~7.2	Singlet	1H	C4-H	The proton at the C4 position of the pyrazole ring is in an electron-deficient environment, shifted downfield from typical aromatic protons. Data for 1H-

Pyrazole-3,5-dicarboxylic acid shows this proton at approximately 7.16 ppm in DMSO-d₆.^[3]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³ C Chemical Shift (δ, ppm)	Assignment	Rationale
~160 - 165	C=O (amide)	The carbonyl carbons of the amide groups are expected in this region. This is a typical chemical shift for amide carbonyls.
~140 - 145	C3 and C5	The carbons of the pyrazole ring attached to the electron-withdrawing carboxamide groups will be shifted downfield. The tautomerism of the pyrazole ring can lead to broadened signals for these carbons.
~110 - 115	C4	The C4 carbon of the pyrazole ring is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

- **Instrument Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **1H-Pyrazole-3,5-dicarboxamide** sample onto the ATR crystal.
- **Pressure Application:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
- **Sample Scan:** Acquire the IR spectrum of the sample.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of **1H-Pyrazole-3,5-dicarboxamide** will be dominated by the vibrational modes of the N-H, C=O, and C-N bonds of the amide groups, as well as the vibrations of the pyrazole ring.

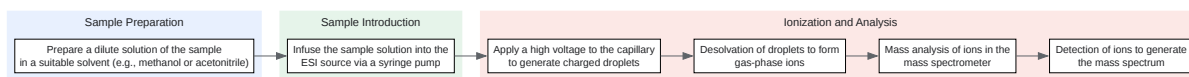
Frequency Range (cm ⁻¹)	Vibration	Description
3400 - 3100	N-H stretch	This region will show multiple broad bands corresponding to the symmetric and asymmetric stretching of the amide N-H bonds and the pyrazole N-H stretch.
1680 - 1640	C=O stretch (Amide I)	A strong, sharp absorption band in this region is characteristic of the carbonyl stretching vibration of the amide groups.
1620 - 1580	N-H bend (Amide II)	This band arises from the in-plane bending of the N-H bond of the amide.
~1550	C=N, C=C stretch	Stretching vibrations of the pyrazole ring are expected in this region.
1420 - 1380	C-N stretch	The stretching vibration of the C-N bond of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like **1H-Pyrazole-3,5-dicarboxamide**.



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Sources

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